N'-butyl-N-phenylcarbamimidothioic acid
Description
N'-Butyl-N-phenylcarbamimidothioic acid is a thiourea derivative with a carbamimidothioic acid backbone substituted by a butyl group at the N' position and a phenyl group at the N position.
Properties
IUPAC Name |
N'-butyl-N-phenylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMUGKRDLWVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(NC1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(NC1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-N-phenylcarbamimidothioic acid typically involves the reaction of butylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product through the nucleophilic addition of the amine to the isothiocyanate group.
Industrial Production Methods
Industrial production of N’-butyl-N-phenylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N’-butyl-N-phenylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-butyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct information on N'-butyl-N-phenylcarbamimidothioic acid. However, it includes structurally related compounds that may serve as indirect comparators for understanding carbamimidothioic acid derivatives. Below is an analysis based on available data:
Table 1: Comparative Overview of Carbamimidothioic Acid Derivatives and Analogues
Key Observations:
Structural Differences :
- N,N'-Diacetyl-1,4-phenylenediamine () shares an aromatic backbone but lacks the thiourea and substituent diversity of carbamimidothioic acids. Its acetyl groups enhance stability for lab use but reduce reactivity compared to thioamide-containing compounds .
- The carbamimidothioic acid ester in includes sulfonyl and propenyl groups, which may increase steric hindrance and alter solubility compared to the simpler N'-butyl-N-phenyl analog. Such modifications often influence binding affinity in coordination chemistry .
Its use as a long-acting antibiotic highlights how salt formation (vs. thiourea-based structures) impacts pharmacokinetics .
Data Gaps :
- Critical parameters for this compound (e.g., melting point, solubility, spectroscopic data) are absent in the evidence. Comparisons of reactivity, stability, or biological activity remain speculative without experimental data.
Limitations and Recommendations
To address this gap, future work should prioritize:
- Synthesis and characterization of the compound.
- Comparative studies with thiourea derivatives (e.g., substituent effects on bioactivity).
- Exploration of applications in catalysis or medicinal chemistry, informed by analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
